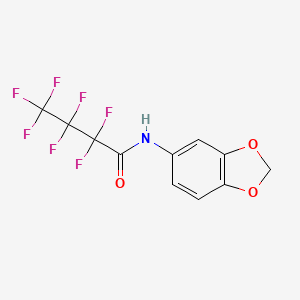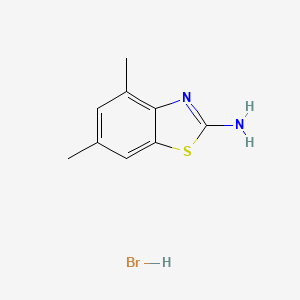
N-(1,3-benzodioxol-5-yl)-2,2,3,3,4,4,4-heptafluorobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-yl)-2,2,3,3,4,4,4-heptafluorobutanamide is a synthetic organic compound characterized by the presence of a benzodioxole ring and a heptafluorobutanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2,2,3,3,4,4,4-heptafluorobutanamide typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.
Introduction of the Heptafluorobutanamide Moiety: The heptafluorobutanamide group is introduced via a nucleophilic substitution reaction. This involves the reaction of a heptafluorobutyryl chloride with an amine derivative of the benzodioxole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate the reaction.
Temperature Control: Maintaining specific temperatures to optimize reaction kinetics and product stability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,3-benzodioxol-5-yl)-2,2,3,3,4,4,4-heptafluorobutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution Reagents: Halogens, acids, and bases are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-yl)-2,2,3,3,4,4,4-heptafluorobutanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2,2,3,3,4,4,4-heptafluorobutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1,3-benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole ring but differs in the side chain structure.
1-(1,3-benzodioxol-5-yl)-2-bromoethanone: Contains a benzodioxole ring with a bromoethanone group.
1-(1,3-benzodioxol-5-yl)-2-propanamine: Similar benzodioxole ring with a propanamine side chain.
Uniqueness
N-(1,3-benzodioxol-5-yl)-2,2,3,3,4,4,4-heptafluorobutanamide is unique due to the presence of the heptafluorobutanamide moiety, which imparts distinct chemical and physical properties. This fluorinated group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2,2,3,3,4,4,4-heptafluorobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F7NO3/c12-9(13,10(14,15)11(16,17)18)8(20)19-5-1-2-6-7(3-5)22-4-21-6/h1-3H,4H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPSLPPTKXDXQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,3,3-trichloro-2-propen-1-yl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4964543.png)
![1-[1-[(2-Methoxyphenyl)methyl]piperidin-4-yl]-4-methylpiperazine;oxalic acid](/img/structure/B4964559.png)
![2-chloro-N-{[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B4964562.png)
![5-acetyl-2-{[2-(2,5-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4964569.png)
![1-{3-methoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}-1-propanone](/img/structure/B4964574.png)

![1-(5-methylspiro[4,5-dihydro-1H-2-benzazepine-3,1'-cyclohexane]-2-yl)ethanone](/img/structure/B4964589.png)
![10-(1,3-benzodioxol-5-yl)-4,10-dihydro-1H,3H-furo[3,4-c][1,5]benzothiazepin-1-one](/img/structure/B4964594.png)
![4-[methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol](/img/structure/B4964598.png)
![2-methoxy-N'-[oxo(1-piperidinyl)acetyl]benzohydrazide](/img/structure/B4964610.png)
![N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4964611.png)

![dimethyl 2-[(thiophen-2-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B4964614.png)
![(1R*,2R*)-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-phenylcyclopropanecarboxamide](/img/structure/B4964631.png)
